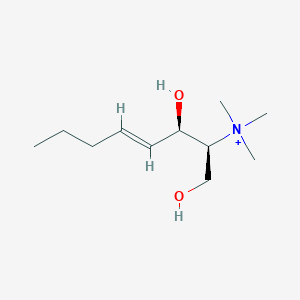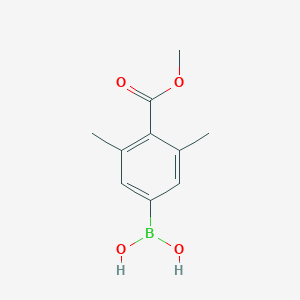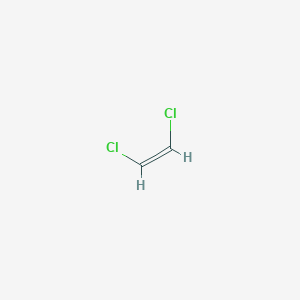
(4-Chloro-3-fluorophenyl)methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from substituted aromatic compounds. For example, the synthesis of a complex imidazole derivative was achieved by N-alkylation of a pyridine derivative, followed by coupling reactions . Similarly, substituted piperazine derivatives were prepared through a series of reactions, highlighting the importance of the carboxamide linker for biological activity . These methods could potentially be adapted for the synthesis of (4-Chloro-3-fluorophenyl)methanamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Chloro-3-fluorophenyl)methanamine is characterized by the presence of halogen atoms, which can engage in various weak interactions. For instance, a study of weak interactions in halogen-substituted methanols revealed the presence of O-H...N hydrogen bonds and C-F...π interactions . These findings suggest that (4-Chloro-3-fluorophenyl)methanamine could also exhibit interesting structural features due to the presence of chlorine and fluorine atoms.
Chemical Reactions Analysis
The chemical reactivity of halogenated aromatic amines like (4-Chloro-3-fluorophenyl)methanamine can be influenced by the electron-withdrawing effects of the halogens. Although the provided papers do not directly address the reactivity of this specific compound, they do discuss the synthesis of related structures, which often involve nucleophilic substitution reactions and the formation of amide bonds . These reactions are crucial for the synthesis of pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Chloro-3-fluorophenyl)methanamine can be inferred from related compounds. Halogenated aromatic compounds often have higher melting points and boiling points compared to their non-halogenated counterparts due to increased intermolecular interactions . The presence of both chlorine and fluorine could also affect the compound's solubility and stability. The electronic effects of the halogens might influence the basicity of the amine group, potentially affecting its ability to participate in hydrogen bonding and other non-covalent interactions.
Applications De Recherche Scientifique
Biased Agonism in Drug Development
A significant application of (4-Chloro-3-fluorophenyl)methanamine is found in the development of "biased agonists" for the serotonin 5-HT1A receptor. These compounds are designed to preferentially activate specific signaling pathways, thus offering potential advantages in therapeutic applications. One such compound, NLX-204, showed promising antidepressant-like activity in preliminary studies, demonstrating robust ERK1/2 phosphorylation and excellent selectivity in SafetyScreen44 panel, including high solubility, metabolic stability, and lack of significant inhibition of CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein (Sniecikowska et al., 2019).
Potential in Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives, including a compound with a (4-chlorophenyl)-(4-fluorophenyl)methanamine structure, demonstrated their potential as multitarget directed ligands for Alzheimer's disease treatment. These compounds exhibited notable acetylcholinesterase and monoamine oxidase inhibitory activities, suggesting their relevance in addressing neurodegenerative disorders (Ashwani Kumar et al., 2013).
Synthesis and Characterization
The synthesis and characterization of new chemical compounds utilizing (4-Chloro-3-fluorophenyl)methanamine and its derivatives have been extensively studied. This includes the creation of novel benzylamino coumarin derivatives, which have been analyzed using various NMR techniques for detailed structural insights (V. Dekić et al., 2020).
NMDA Receptor Antagonism
A class of diphenylpropylamine NMDA receptor antagonists, including 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride (NPS 846·HCl), has been developed. These compounds, synthesized through a series of reactions starting from 3,3′-difluorobenzophenone, represent a new approach to NMDA receptor antagonism (S. Moe et al., 1998).
Palladium-Catalyzed Synthesis
The compound (6-Amino-2-chloro-3-fluorophenyl)methanol, related to (4-Chloro-3-fluorophenyl)methanamine, has been synthesized using palladium-catalyzed iterative C-H halogenation reactions. This method demonstrated advantages such as milder reaction conditions, higher yields, and high chemical diversity (Xiuyun Sun et al., 2014).
Transport and Luminescence in Organic Compounds
Studies on naphthyl phenylamine (NPA) compounds, including N-(4-fluorophenyl), N'-phenyl-1-naphthylamine, have explored the effects of polar side groups on transport and luminescence properties. The research found that the polar side groups influence the hole mobilities of these compounds, impacting their electronic properties (K. Tong et al., 2004).
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPBYKCCNMQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373936 | |
| Record name | 4-Chloro-3-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluorophenyl)methanamine | |
CAS RN |
72235-58-6 | |
| Record name | 4-Chloro-3-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)






